REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[CH2:2].[C:5]([O:9]C)(=[O:8])[CH:6]=[CH2:7].[CH2:11]([C:13](C)=[O:14])[CH3:12]>>[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7].[Cl:4][CH2:1][C:2]([O:14][CH2:13][CH:11]=[CH2:12])=[O:8]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
C(=C)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |